molecular formula C9H10O3 B030033 Ethyl-d5 Paraben CAS No. 126070-21-1

Ethyl-d5 Paraben

Cat. No.: B030033
CAS No.: 126070-21-1
M. Wt: 171.2 g/mol
InChI Key: NUVBSKCKDOMJSU-ZBJDZAJPSA-N
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Description

Ethyl-d5 Paraben, also known as Ethyl-d5 4-Hydroxybenzoate, is a deuterated form of ethyl paraben. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound is a derivative of p-hydroxybenzoic acid and is widely recognized for its antimicrobial and preservative properties. This compound is commonly used in the pharmaceutical, cosmetic, and food industries to extend the shelf life of products by preventing microbial contamination .

Mechanism of Action

Target of Action

Ethyl-d5 Paraben, like other parabens, primarily targets microbial cells, acting as a preservative and antimicrobial agent . It is structurally similar to estrogen hormone and can interfere with nuclear receptors for androgens, estrogens, progesterone, and glucocorticosteroids .

Mode of Action

This compound interacts with its targets by mimicking the structure of estrogen, which allows it to bind to estrogen receptors and disrupt normal hormonal function . This interaction can lead to changes in the normal functioning of the endocrine system .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those related to hormone regulation . By mimicking estrogen, this compound can disrupt the normal balance of hormones in the body, potentially leading to a variety of health effects .

Result of Action

The result of this compound’s action can vary depending on the level and duration of exposure. At the cellular level, this compound can disrupt normal cell function by interfering with hormone receptors . This disruption can lead to a variety of potential health effects, including reproductive, developmental, and neurological disorders; thyroid-related problems; skin allergies; and potentially even cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its presence in ecosystems is mainly related to wastewater discharges . Furthermore, its effectiveness as a preservative can be affected by factors such as pH and temperature . Understanding these environmental influences is crucial for assessing the potential impact of this compound on human health and the environment .

Biochemical Analysis

Biochemical Properties

Ethyl-d5 Paraben interacts with various enzymes, proteins, and other biomolecules. It is structurally similar to the estrogen hormone and can interfere with nuclear receptors for androgens, estrogens, progesterone, and glucocorticosteroids . This interaction can alter the activity of enzymes that metabolize endogenous hormones .

Cellular Effects

This compound has been found to have potential effects on various types of cells and cellular processes. It can disrupt the normal function of hormones, leading to reproductive, developmental, and neurological disorders; thyroid-related problems, skin allergies, and cancers . It influences cell function by disrupting the release of hypothalamic, pituitary, and peripheral hormones .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression . It can interfere with nuclear receptors, membrane receptors, and intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been found to induce oxidative stress by suppressing antioxidant enzyme activity . This can lead to long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have confirmed that it may be linked to infertility, neurodevelopmental disorders, carcinogenesis, spermatogenesis, and pregnancy . At high doses, it can have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can disrupt the metabolism of endogenous hormones and provoke metabolic disorders such as thyroid gland dysfunction and irregularity in sex hormones such as testosterone and estrogen .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is quickly absorbed through the skin and gut, although most are excreted in the urine, some remain in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5 Paraben is synthesized through an esterification process involving p-hydroxybenzoic acid and deuterated ethanol. The reaction typically occurs in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

p-Hydroxybenzoic acid+Deuterated ethanolAcidic catalystEthyl-d5 Paraben+Water\text{p-Hydroxybenzoic acid} + \text{Deuterated ethanol} \xrightarrow{\text{Acidic catalyst}} \text{this compound} + \text{Water} p-Hydroxybenzoic acid+Deuterated ethanolAcidic catalyst​Ethyl-d5 Paraben+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or distillation to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5 Paraben undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form p-hydroxybenzoic acid and other oxidation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl-d5 Paraben is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to quantify and identify compounds.

    Pharmaceutical Research: Employed in pharmacokinetic studies to track the metabolism and distribution of paraben compounds in biological systems.

    Cosmetic and Food Industry: Used to study the efficacy and safety of preservatives in various formulations.

    Environmental Science: Utilized in studies to trace the environmental fate and transport of paraben compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl Paraben: Another ester of p-hydroxybenzoic acid, commonly used as a preservative.

    Propyl Paraben: Similar in structure and function, with a longer alkyl chain.

    Butyl Paraben: Known for its higher antimicrobial activity but also associated with higher toxicity.

Uniqueness of Ethyl-d5 Paraben

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in complex biological and environmental samples. This feature distinguishes it from other non-deuterated parabens .

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBSKCKDOMJSU-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628652
Record name (~2~H_5_)Ethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126070-21-1
Record name Benzoic acid, 4-hydroxy-, ethyl-d5 ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126070-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_5_)Ethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
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Synthesis routes and methods II

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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